Glyceryl caprylate-caprate

Vue d'ensemble

Description

Synthesis Analysis

A facile enzymatic synthesis of partial glycerol caprylates/caprates has been studied using an enzyme packed bed reactor (EPBR), highlighting the efficiency and stability of this solvent-free process. The conversion rates of caprylic acid reached up to 90.2% in 4 hours, demonstrating a more efficient synthesis compared to traditional methods (Wan et al., 2012).

Molecular Structure Analysis

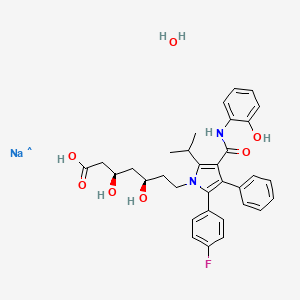

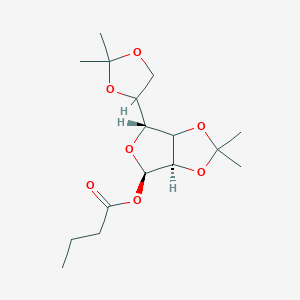

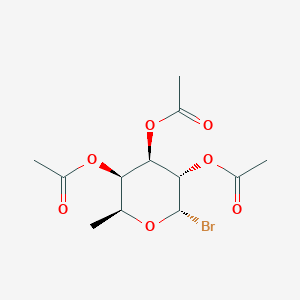

The molecular structure of glyceryl caprylate-caprate, similar to other glycerides, is characterized by the ester linkage between the glycerol backbone and the fatty acid chains of caprylic and capric acids. This structure contributes to its chemical and physical properties, making it a versatile compound in various applications.

Chemical Reactions and Properties

Glycerol caprylate-caprate can undergo various chemical reactions typical of esters, such as hydrolysis and transesterification. These reactions are influenced by the compound's molecular structure, specifically the ester bonds that link glycerol to fatty acid chains. The enzymatic synthesis method enhances its chemical stability and reaction efficiency.

Physical Properties Analysis

The physical properties of glyceryl caprylate-caprate, such as solubility, melting point, and viscosity, are influenced by the length of the fatty acid chains and the degree of saturation. These properties are essential for its application in different industries, including cosmetics, pharmaceuticals, and food.

Chemical Properties Analysis

Chemically, glyceryl caprylate-caprate is known for its surface-active properties, making it an effective emulsifying agent. It also exhibits antimicrobial activity, which is beneficial in preserving cosmetic and pharmaceutical formulations. Its chemical stability and reactivity are crucial for its functional performance in various applications.

- (Wan et al., 2012) - A study on the enzymatic synthesis of partial glycerol caprylates/caprates.

Applications De Recherche Scientifique

Enhancement of Dermal Penetration : Glyceryl caprylate/caprate has been found effective in enhancing the dermal penetration of peptides, making it useful in cosmetic and therapeutic applications (Sommer et al., 2018).

Enzymatic Synthesis Applications : It's used in the solvent-free synthesis of partial glycerol caprylates/caprates, highlighting its potential in environmentally friendly chemical processes (Wan et al., 2012).

Biosurfactant Production : Glyceryl caprylate is used in the biosynthesis of glyceride glycosides, indicating its role in creating nonionic surfactants for various applications (Kim et al., 2021).

Moderate Skin Penetration Enhancer : It's identified as a moderate skin penetration enhancer, useful in transdermal drug delivery systems (Cornwell et al., 1998).

Biofilm Eradication : Glyceryl caprylate, in combination with other compounds, shows potential in eradicating resistant biofilms in medical settings (Rosenblatt et al., 2014).

Cosmetic Formulations : Its use in cosmetic formulations as a preservative and to influence the anti-microbial activity of emulsions has been studied (Fang et al., 2016).

Safety in Cosmetic Ingredients : Glyceryl caprylate/caprate is reviewed for safety as a cosmetic ingredient, focusing on its use as skin-conditioning agents and surfactants (Undecylenate, 2004).

Antitumor Activity : It has been evaluated for its antitumor activity, highlighting its potential in medical research (Ando et al., 1972).

Drug Release and Sensor Development : Studies have focused on its role in drug release mechanisms and the development of sensors for glycerol determination in environmental applications (Motia et al., 2020).

Microemulsion Systems : Its influence on the phase behavior of microemulsion systems for drug delivery has been explored, indicating its significance in pharmaceutical formulations (Bachhav et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

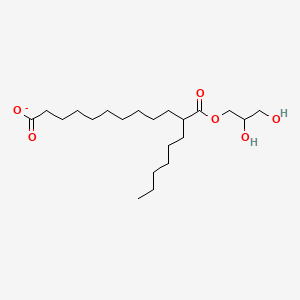

11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHITOKQSMJXEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid, Other Solid; Liquid | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Glyceryl caprylate-caprate | |

CAS RN |

73398-61-5 | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, mixed decanoyl and octanoyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)